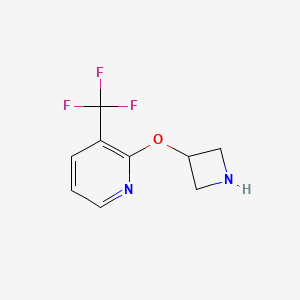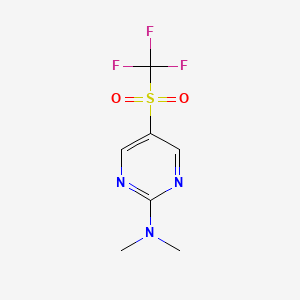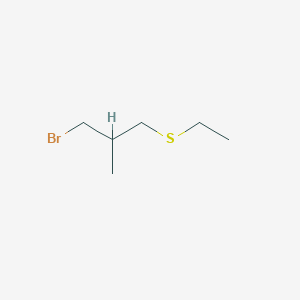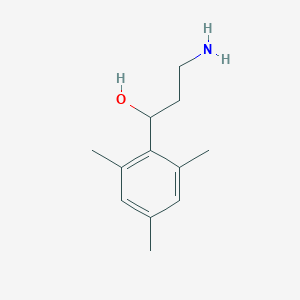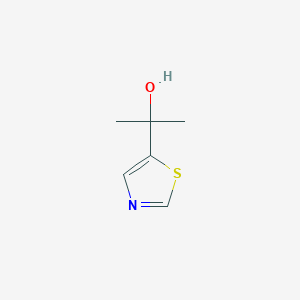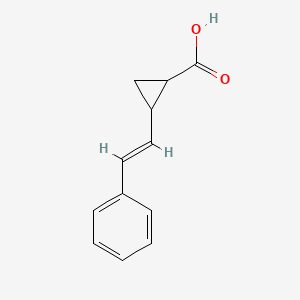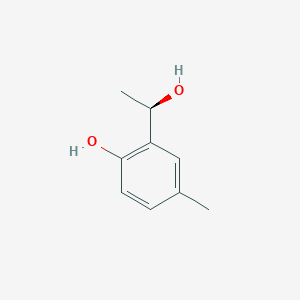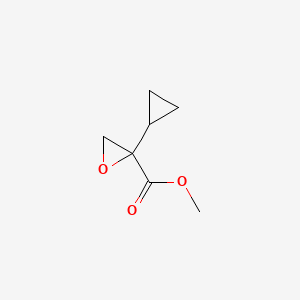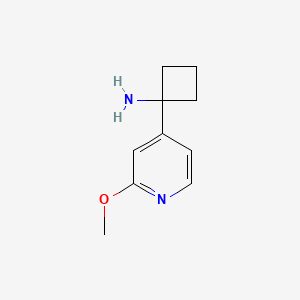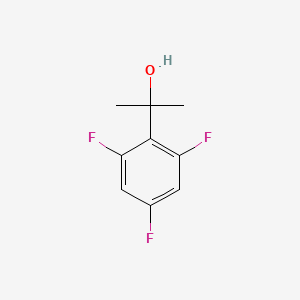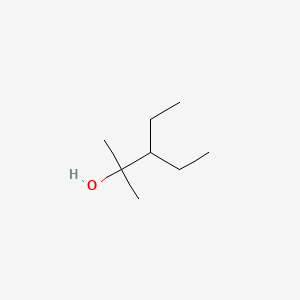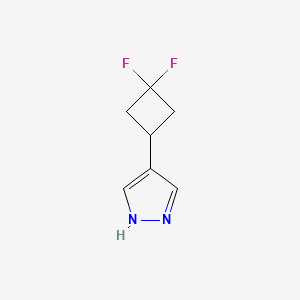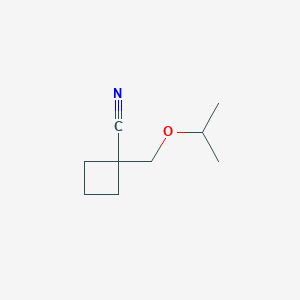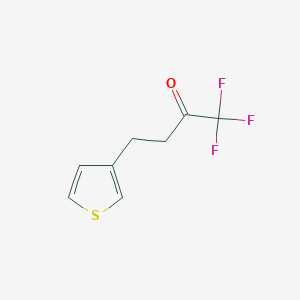
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is an organic compound characterized by the presence of trifluoromethyl and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone in the presence of a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-4-phenyl-2,4-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is unique due to the presence of both trifluoromethyl and thiophene groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiophene ring contributes to its aromaticity and potential for π-π interactions .
Propiedades
Fórmula molecular |
C8H7F3OS |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5H,1-2H2 |
Clave InChI |
BMQHTUIMMCVQTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



